Cesium Lead Tribromide (Low water content)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

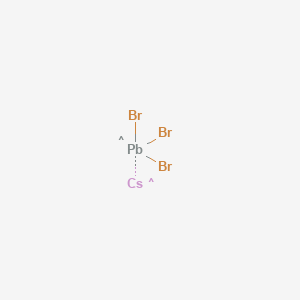

Cesium Lead Tribromide (CsPbBr₃) is an inorganic compound that belongs to the family of lead halide perovskites. It is known for its remarkable photoluminescence properties, making it a promising material for various optoelectronic applications. The compound is typically synthesized with low water content to enhance its stability and performance in different applications .

Synthetic Routes and Reaction Conditions:

Hot Injection Method: One of the common methods for synthesizing cesium lead tribromide is the hot injection method. This involves the rapid injection of cesium oleate into a hot solution of lead bromide in the presence of surfactants.

Chemical Vapor Deposition (CVD): Another method is the chemical vapor deposition technique, where cesium and lead precursors are vaporized and deposited onto a substrate to form the perovskite structure.

Industrial Production Methods:

Solution Process: The solution process involves dissolving cesium and lead salts in a solvent, followed by the addition of a precipitating agent to form the perovskite crystals.

Vacuum Deposition: This method involves the deposition of cesium and lead precursors in a vacuum chamber to form a thin film of cesium lead tribromide.

Types of Reactions:

Oxidation and Reduction: Cesium lead tribromide can undergo oxidation and reduction reactions, which can affect its photoluminescence properties.

Substitution Reactions: The compound can participate in halide exchange reactions, where bromide ions are replaced by other halides such as chloride or iodide.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide and other peroxides can be used as oxidizing agents in reactions involving cesium lead tribromide.

Reducing Agents: Sodium borohydride and other hydrides can be used as reducing agents.

Major Products:

Scientific Research Applications

Cesium lead tribromide has a wide range of applications in scientific research, including:

Optoelectronics: Due to its high photoluminescence quantum yield, cesium lead tribromide is used in light-emitting diodes (LEDs), lasers, and photodetectors.

Solar Cells: The compound is used in perovskite solar cells as an absorber layer, contributing to high power conversion efficiencies.

Bioimaging: Its efficient fluorescence makes it suitable for bioimaging applications, where it can be used as a fluorescent probe.

Thermal Management: Cesium lead tribromide nanocrystals have been shown to exhibit optical cooling properties, making them useful in thermal management applications.

Mechanism of Action

The mechanism by which cesium lead tribromide exerts its effects is primarily through its photophysical propertiesThis property is due to the unique electronic structure of the perovskite material, which allows for efficient charge carrier generation and recombination . The molecular targets and pathways involved include the excitation of electrons to higher energy states and their subsequent relaxation to the ground state, accompanied by photon emission .

Comparison with Similar Compounds

Cesium Lead Chloride (CsPbCl₃): Similar to cesium lead tribromide, but with chloride ions instead of bromide.

Cesium Lead Iodide (CsPbI₃): Contains iodide ions and is used in similar applications but has different optical properties and stability issues.

Uniqueness: Cesium lead tribromide is unique due to its balanced photoluminescence properties and stability compared to its chloride and iodide counterparts. It offers a good compromise between the high stability of cesium lead chloride and the high photoluminescence efficiency of cesium lead iodide .

Properties

Molecular Formula |

Br3CsPb |

|---|---|

Molecular Weight |

580 g/mol |

InChI |

InChI=1S/3BrH.Cs.Pb/h3*1H;;/q;;;;+3/p-3 |

InChI Key |

WOLKCKQJYDPYBV-UHFFFAOYSA-K |

Canonical SMILES |

Br[Pb](Br)Br.[Cs] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetate](/img/structure/B12311806.png)

![(1s,3s,4r,8s)-8-Benzyloxy-1-hydroxymethyl-3-methoxy-2,6-dioxabicyclo[3,2,1]octane](/img/structure/B12311809.png)

![1H,4H,5H,6H-cyclopenta[c]pyrazol-4-one hydrochloride](/img/structure/B12311818.png)

![3,3-Dimethyl-octahydrocyclopenta[b]pyrrole](/img/structure/B12311827.png)

![1-Methyl-2-methylidene-9-propan-2-yl-5-oxatricyclo[5.4.0.03,8]undecan-4-one](/img/structure/B12311857.png)